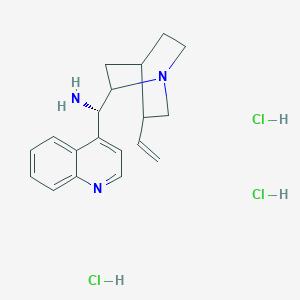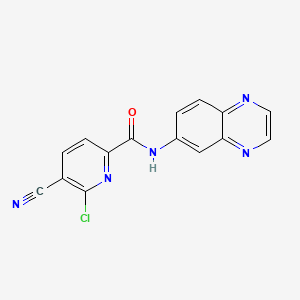
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is a chemical compound with the molecular formula C19H23N3.3ClH and a molecular weight of 402.79 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .
Synthesis Analysis
A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts . The lithium aluminum hydride reduction of the oximes derived from quinidinone and cinchonidinone has been used to obtain 9-amino-(9-deoxy)quinidine and the corresponding 9-amine in the cinchonine series .Molecular Structure Analysis
The IUPAC name of this compound is (1S)-quinolin-4-yl (5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The InChI code is 1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0…/s1 .Chemical Reactions Analysis
In the heterogeneous asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, excellent catalytic properties were achieved, especially in an aqueous medium . Aza-Michael reactions on α,β-unsaturated ketones, epoxidation of α,β-unsaturated ketones and aldehydes, and nitrocyclopropanation of α,β-unsaturated ketones are some of the reactions that this compound can participate in .Physical And Chemical Properties Analysis
This compound has a molecular weight of 402.79 .Applications De Recherche Scientifique
Asymmetric Aldol Reaction
This compound has been used in the development of a phosphotungstic acid-supported multifunctional organocatalyst . The aldol addition of cyclohexanone to o, m or p-substituted benzaldehydes bearing electron-withdrawing substituents (–X and –NO 2) afforded good yields (71–96%) and excellent stereoselectivities .
Epoxidation of α,β-Unsaturated Ketones
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has been used in the epoxidation of α,β-unsaturated ketones .
Epoxidation of α,β-Unsaturated Aldehydes
This compound has also been used in the epoxidation of α,β-unsaturated aldehydes .
Nitrocyclopropanation of α,β-Unsaturated Ketones
Another application of this compound is in the nitrocyclopropanation of α,β-unsaturated ketones .
Diels-Alder Reaction
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has been used in the Diels-Alder reaction .
Intramolecular Aldolization of Diketones
This compound has been used in the intramolecular aldolization of diketones .
Functionalization of Sterically Hindered Carbonyl Compounds
The 9-amino (9-deoxy)epi cinchona alkaloids have expanded the synthetic potential of asymmetric aminocatalysis, enabling the highly stereoselective functionalization of a variety of sterically hindered carbonyl compounds .
Development of Heterogeneous Organocatalysts
A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts .
Propriétés
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYEFVAUOWZRJ-KBVCVLTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)
![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)



![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)


![Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone](/img/structure/B2626235.png)
![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)
![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)

